2-Cyclopropoxy-4-fluoro-N-methylaniline
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Overview
Description
2-Cyclopropoxy-4-fluoro-N-methylaniline is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoro substituent, and a methylaniline moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-fluoro-N-methylaniline typically involves the reaction of 2-fluoro-4-nitroaniline with cyclopropanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-4-fluoro-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Substituted anilines with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-Cyclopropoxy-4-fluoro-N-methylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-fluoro-N-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyclopropoxy and fluoro groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
2-Fluoro-4-methylaniline: Similar structure but lacks the cyclopropoxy group.
4-Fluoro-2-methylaniline: Similar structure but with different substitution pattern.
Uniqueness: 2-Cyclopropoxy-4-fluoro-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-fluoro-N-methylaniline |
InChI |
InChI=1S/C10H12FNO/c1-12-9-5-2-7(11)6-10(9)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI Key |
LCDIDUGLZNRMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)OC2CC2 |
Origin of Product |
United States |
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